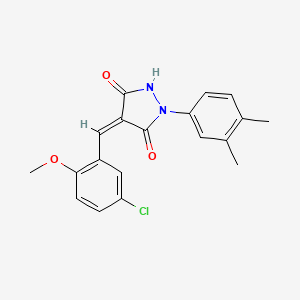![molecular formula C21H21ClN2O2 B5912650 N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in pain management. ABT-594 is a potent and selective agonist of nicotinic acetylcholine receptors, which are found throughout the nervous system.
Wirkmechanismus
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide acts as a potent and selective agonist of nicotinic acetylcholine receptors, specifically the alpha-4 beta-2 and alpha-3 beta-4 subtypes. Activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain processing and modulation.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to increase the release of endogenous opioids, such as beta-endorphin and enkephalins.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has several advantages for lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, which allows for specific targeting of these receptors. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied in animal models, which provides a wealth of data for researchers. However, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has several limitations as well. It is a synthetic compound, which may limit its use in certain experiments. Additionally, the effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide may vary depending on the species used in the experiment.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of interest is the potential use of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in the treatment of chronic pain in humans. Additionally, researchers may investigate the effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide on other neurotransmitter systems, such as the opioid and serotonin systems. Finally, researchers may investigate the potential use of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in combination with other pain medications to enhance their effectiveness.
Synthesemethoden
The synthesis of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide involves several steps, including the reaction of 4-chlorobenzaldehyde with piperidine to form 4-chloro-1-(1-piperidinyl)but-2-en-1-one. This intermediate is then reacted with N-benzyl-N-methylamine to form N-benzyl-N-methyl-4-chloro-1-(1-piperidinyl)but-2-en-1-amine. Finally, this compound is reacted with benzoyl chloride to form N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied for its potential use in pain management. It has been shown to be effective in treating neuropathic pain, inflammatory pain, and acute pain in animal models. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-11-9-16(10-12-18)15-19(21(26)24-13-5-2-6-14-24)23-20(25)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,23,25)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZCZJOXYHZAX-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)


![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)


![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)